Desnitrotolcapone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Tau-derived-hexapeptide 306VQIVYK311 aggregation inhibitors
Desnitrotolcapone and its related nitrocatechol derivatives, such as tolcapone and entacapone, have been explored for their potential in inhibiting the aggregation of tau-derived hexapeptides, which are implicated in neurodegenerative diseases like Alzheimer's. Studies indicate that the nitrocatechol moiety is a critical pharmacophore in designing drugs to prevent tau aggregation, with tolcapone showing significant antiaggregation activity. These findings underscore the potential of desnitrotolcapone derivatives in developing new tau-aggregation inhibitors (Mohamed, Hoang, Jelokhani-Niaraki, Rao, 2013).
COMT Inhibitors in Neurological Disorders
Desnitrotolcapone derivatives, including tolcapone and entacapone, serve as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines like dopamine. Their inhibition is crucial in the treatment of Parkinson's disease, where they enhance the availability of dopamine by preventing its breakdown, thus offering a complementary therapy to levodopa. The development of these compounds, despite the absence of a nitro group, has been significant in understanding the balance between effective COMT inhibition and reducing potential hepatotoxicity associated with such drugs (Paulini, Lerner, Jakob‐Roetne, Zürcher, Borroni, Diederich, 2004).
Blood-Brain Barrier Permeable Nitrocatechol-Based COMT Inhibitors
Efforts to develop centrally active COMT inhibitors with reduced hepatotoxicity risk have led to the creation of new nitrocatechol derivatives that show potent inhibition of COMT and possess drug-like properties for crossing the blood-brain barrier. These derivatives are less toxic than tolcapone and entacapone and have a lower potential for hepatotoxicity, making them valuable in treating neurological disorders (Silva, Mohamed, Shakeri, Rao, Martínez-González, Perez, Martínez, Valente, Garrido, Uriarte, Serrão, Soares-da-Silva, Remião, Borges, 2016).
properties
IUPAC Name |
(3,4-dihydroxyphenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUSEKORCRKLMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desnitrotolcapone | |
CAS RN |
1391053-03-4 |
Source
|
Record name | Desnitrotolcapone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESNITROTOLCAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FMM5H1WHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.